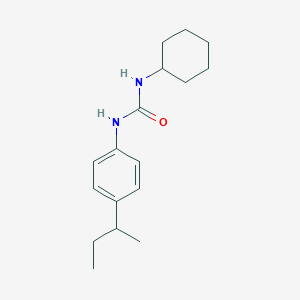

N-(4-Sec-butylphenyl)-N'-cyclohexylurea

Beschreibung

N-(4-Sec-butylphenyl)-N'-cyclohexylurea is a substituted urea derivative characterized by a sec-butyl group at the para position of one phenyl ring and a cyclohexyl group attached to the urea moiety. Substituted ureas are widely studied for their diverse applications, including pharmaceuticals (e.g., sulfonylurea hypoglycemic agents) and catalysis in polymer synthesis . The sec-butyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler alkyl or aryl groups .

Eigenschaften

CAS-Nummer |

303092-34-4 |

|---|---|

Molekularformel |

C17H26N2O |

Molekulargewicht |

274.4 g/mol |

IUPAC-Name |

1-(4-butan-2-ylphenyl)-3-cyclohexylurea |

InChI |

InChI=1S/C17H26N2O/c1-3-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20) |

InChI-Schlüssel |

IHHCYNCBOYLATG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sec-butylphenyl)-N’-cyclohexylurea typically involves the reaction of 4-sec-butylaniline with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-sec-butylaniline+cyclohexyl isocyanate→N-(4-Sec-butylphenyl)-N’-cyclohexylurea

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(4-Sec-butylphenyl)-N’-cyclohexylurea may involve the use of large-scale reactors and automated systems to control the reaction conditions. The use of high-purity starting materials and solvents is essential to ensure the quality of the final product. The reaction is monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of reactants to the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Sek.-Butylphenyl)-N'-Cyclohexylharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Harnstoffderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminderivaten führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen einer der Substituenten am aromatischen Ring durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Elektrophilen aromatische Substitutionsreaktionen können mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Harnstoffderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung von substituierten Harnstoffverbindungen mit verschiedenen funktionellen Gruppen am aromatischen Ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Sek.-Butylphenyl)-N'-Cycl

Wirkmechanismus

The mechanism of action of N-(4-Sec-butylphenyl)-N’-cycl

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Substituents on the phenyl ring and urea moiety significantly influence physicochemical properties. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) reduce electron density on the phenyl ring, affecting hydrogen-bonding capacity and target interactions .

Hypoglycemic Activity

- Glibenclamide and Metahexamide (N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea) are sulfonylurea drugs that stimulate insulin secretion by closing ATP-sensitive K+ channels in pancreatic β-cells. The sec-butylphenyl variant lacks the sulfonamide linker, which may reduce hypoglycemic potency but improve metabolic stability .

Off-Target Effects

- Compounds with 4-phenoxycyclohexylurea moieties exhibit off-target effects in cell proliferation assays, possibly due to interactions with unrelated kinases or receptors. The sec-butyl group’s hydrophobicity may exacerbate such effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.